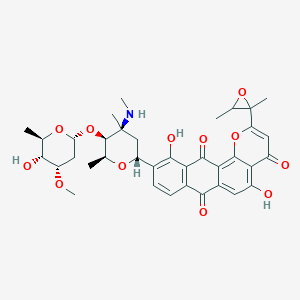

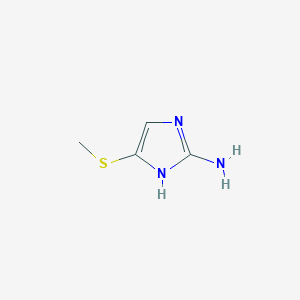

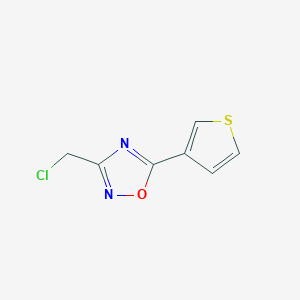

3-(Chloromethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(Chloromethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole, often referred to as CMTO, is an organic compound that has been studied for its potential applications in a range of scientific research fields. It has been found to possess a range of biochemical and physiological effects that have been explored in both laboratory and clinical studies.

科学的研究の応用

Conducting Copolymers of Thiophene-3-yl Acetic Acid Cholesteryl Ester with Pyrrole

Scientific Field

This research falls under the field of Materials Science .

Application Summary

A new polythiophene containing a cholesteryl side chain in the β-position was chemically polymerized. This compound was used to synthesize conducting copolymers of thiophene-3-yl acetic acid cholesteryl ester with pyrrole .

Methods of Application

The compound was chemically polymerized in nitromethane/carbontetrachloride using FeCl3 as the oxidizing agent. Polymerization was also achieved by constant current electrolysis in dichloromethane .

Results or Outcomes

The characterizations of the samples were performed by CV, FTIR, NMR, DSC, TGA, and SEM analyses. Electrical conductivities were measured by the four-probe technique .

Vinylboronic Acid Pinacol Ester in Radical Copolymerization with Styrene

Scientific Field

This research is in the field of Chemical Communications .

Application Summary

The use of vinylboronic acid pinacol ester (VBpin) as a comonomer and post-polymerization oxidation afforded vinyl alcohol (VA)–styrene copolymers .

Methods of Application

The molar mass was controllable by applying RAFT polymerization and the VA composition ratio could be tuned from 11% to 72% .

Results or Outcomes

The solubility and glass-transition temperature were also evaluated with the copolymers of different composition ratios .

Multilayer Polymer Structures

Scientific Field

This research is in the field of Chemistry .

Application Summary

Acylation of 1,2-bis(2-methylbenzo[b]thiophen-3-yl)cyclopent-1-ene gave symmetric and asymmetric 1,2-dihetarylethenes, which are of interest as photosensitive components of photochromic recording media for optical read/write storage .

Methods of Application

The formation of the photoinduced diffraction grating in a dihetarylethene-containing photochromic photorefractive layer of a waveguide multilayer system was studied .

Results or Outcomes

The study focused on the formation of the photoinduced diffraction grating in a dihetarylethene-containing photochromic photorefractive layer .

Chalcones Derived from Thiophene-3-Carbaldehyde

Scientific Field

This research is in the field of Crystallography .

Application Summary

The synthesis, spectroscopic data, and crystal and molecular structures of four 3-(3-phenylprop-1-ene-3-one-1-yl)thiophene derivatives were described .

Methods of Application

The four chalcones have been synthesized by reaction of thiophene-3-carbaldehyde with an acetophenone derivative in an absolute ethanol solution containing potassium hydroxide .

Results or Outcomes

Doped Thieno [3,4-

Scientific Field

This research is in the field of Materials Science .

Application Summary

The results implied that polymers with less ordered stacking could have more tolerance for the disruption of the dopant .

Methods of Application

Exploiting amorphous materials with prominent mobility might be a useful strategy to gain high performance organic thermoelectric materials (OTEs) .

Results or Outcomes

The study suggested that less ordered stacking polymers could have more tolerance for the disruption of the dopant .

Doped Thieno [3,4-b]thiophene-based Copolymers

Application Summary

In this work, two conjugated polymers named PTbTTVT and PTbTTVT-F were obtained by TbT (thieno [3,4-b]thiophene) derivatives and linker TVT (1,2-bis (3-tetradecylthiophen-2-yl)ethene) copolymerization .

Methods of Application

PTbTTVT showed good orientation and better charge mobility, while the introduction of fluorine results in a disordered stacking and inferior hole mobility of PTbTTVT-F .

Results or Outcomes

Through the detailed study of the thermoelectric performance of polymers, we found that they both exhibited good performance with the best power factor (PF) of over 35 μW m −1 K −2 .

特性

IUPAC Name |

3-(chloromethyl)-5-thiophen-3-yl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2OS/c8-3-6-9-7(11-10-6)5-1-2-12-4-5/h1-2,4H,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHJYOJVUQYWASE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=NC(=NO2)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383877 |

Source

|

| Record name | 3-(Chloromethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Chloromethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole | |

CAS RN |

184970-24-9 |

Source

|

| Record name | 3-(Chloromethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,2,24,24-Tetramethyl-22-(2-methylprop-1-enyl)-18,21,23,26-tetraoxa-4-azaoctacyclo[14.13.0.02,13.03,11.05,10.017,19.017,27.020,25]nonacosa-3(11),5,7,9-tetraen-16-ol](/img/structure/B66112.png)